molecular formula C18H19Br2N B1593144 2,7-Dibromo-9-hexyl-9H-carbazole CAS No. 654676-12-7

2,7-Dibromo-9-hexyl-9H-carbazole

Cat. No.: B1593144
CAS No.: 654676-12-7
M. Wt: 409.2 g/mol
InChI Key: YSUUFISKPJBPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-9-hexyl-9H-carbazole is a halogenated organic compound belonging to the carbazole family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hexyl group at the 9 position of the carbazole ring system

Mechanism of Action

Target of Action

It is known that carbazole derivatives may possess dioxin-like toxicity , suggesting that they might interact with similar cellular targets as dioxins, such as the aryl hydrocarbon receptor.

Biochemical Pathways

Given the potential dioxin-like toxicity of carbazole derivatives , it is possible that this compound could influence pathways related to xenobiotic metabolism and cellular response to stress.

Result of Action

Carbazole derivatives may possess dioxin-like toxicity , which could potentially lead to a variety of cellular responses, including changes in gene expression, cell cycle regulation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole typically involves the bromination of 9-hexyl-9H-carbazole. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the substitution of hydrogen atoms at the 2 and 7 positions with bromine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and bromine concentration.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-hexyl-9H-carbazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to remove bromine atoms, resulting in the formation of different derivatives.

  • Substitution: Substitution reactions can introduce other functional groups at the bromine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction: Formation of dibromocarbazole derivatives with reduced bromine content.

  • Substitution: Introduction of different functional groups such as alkyl, alkoxy, or amino groups.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)
2,7-Dibromo-9-hexyl-9H-carbazole is utilized as a precursor for synthesizing various OLED materials. Its ability to act as an electron-donating unit contributes to the efficiency and stability of OLED devices. Research indicates that carbazole derivatives are favored for their excellent charge transport properties, which are critical for high-performance OLEDs .

Organic Field Effect Transistors (OFETs)
The compound's structural characteristics make it suitable for OFET applications. It can be polymerized or functionalized to enhance charge mobility and device performance. Studies have shown that incorporating this compound into polymer matrices significantly improves the electrical characteristics of OFETs .

Photovoltaic Applications

Polymer Solar Cells (PSCs)
this compound serves as a vital building block for creating low-bandgap polymers used in PSCs. Its derivatives, such as PCDTBT (Poly[N-9'-heptadecanyl-2,7-carbazole-alt-thieno[3,4-b]thiophene]), demonstrate promising efficiencies in converting solar energy into electrical energy due to their favorable absorption properties and charge transport capabilities .

Synthesis of Advanced Materials

Copolymers and Blends
The compound is often employed in synthesizing copolymers that combine carbazole with other electron-deficient units like benzothiadiazole. These copolymers exhibit enhanced optical and electronic properties, making them suitable for applications in light-emitting devices and solar cells .

Case Study: Synthesis of Carbazole-based Copolymers
A notable study explored the synthesis of copolymers containing this compound and benzothiadiazole derivatives. The resulting materials showed improved luminescent properties and charge transport capabilities, highlighting the compound's versatility in creating advanced organic materials .

Comparison with Similar Compounds

  • 2,7-Dibromocarbazole

  • 9-Hexyl-9H-carbazole

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

Biological Activity

2,7-Dibromo-9-hexyl-9H-carbazole is a halogenated derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉Br₂N, with a molar mass of approximately 396.26 g/mol. Its structure features two bromine atoms at the 2 and 7 positions of the carbazole ring and a hexyl group at the 9 position, enhancing its solubility and reactivity in biological systems.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that carbazoles can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Carbazole derivatives often induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway, which regulates cell cycle and apoptosis.
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and A875 (melanoma) cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of carbazole derivatives have also been extensively studied.

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial DNA replication.
  • Case Study : Research showed that several carbazole derivatives displayed significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study suggested that the presence of halogen substituents enhances antibacterial activity .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress.

  • Mechanism of Action : Carbazole derivatives can scavenge free radicals and enhance endogenous antioxidant defenses.
  • Research Findings : Studies indicate that this compound may exhibit strong antioxidant activity, contributing to its overall therapeutic potential .

Data Tables

Biological ActivityMechanismCase Study Reference
AnticancerInduces apoptosis via p53 pathway
AntibacterialDisrupts cell membranes
AntioxidantScavenges free radicals

Properties

IUPAC Name

2,7-dibromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-11-13(19)6-8-15(17)16-9-7-14(20)12-18(16)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUFISKPJBPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648889
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654676-12-7
Record name 2,7-Dibromo-9-hexyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9-hexylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-9-hexyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
2,7-Dibromo-9-hexyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
2,7-Dibromo-9-hexyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
2,7-Dibromo-9-hexyl-9H-carbazole
Reactant of Route 5
Reactant of Route 5
2,7-Dibromo-9-hexyl-9H-carbazole
Reactant of Route 6
Reactant of Route 6
2,7-Dibromo-9-hexyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.